molecular formula C8H13NO2 B14617999 2-(Hydroxyimino)-5-propylcyclopentan-1-one CAS No. 57964-64-4

2-(Hydroxyimino)-5-propylcyclopentan-1-one

Katalognummer: B14617999
CAS-Nummer: 57964-64-4
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: DPPYPENQHNRGHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxyimino)-5-propylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a hydroxyimino group and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyimino)-5-propylcyclopentan-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Hydroxyimino)-5-propylcyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(Hydroxyimino)-5-propylcyclopentan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Hydroxyimino)-5-propylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Hydroxyimino)-5-propylcyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclopentanone ring and propyl group provide a unique steric environment, influencing its reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

57964-64-4

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

2-hydroxyimino-5-propylcyclopentan-1-one

InChI

InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(9-11)8(6)10/h6,11H,2-5H2,1H3

InChI-Schlüssel

DPPYPENQHNRGHZ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCC(=NO)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.